2-Bromo-4-cyano-5-formylbenzoic acid

Description

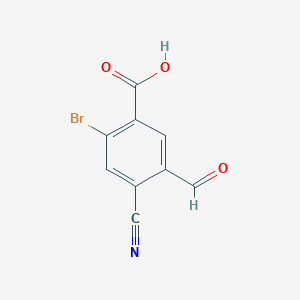

2-Bromo-4-cyano-5-formylbenzoic acid (CAS No. 169044-96-6) is a multifunctional aromatic compound featuring a benzoic acid backbone substituted with bromine (Br), cyano (CN), and formyl (CHO) groups at positions 2, 4, and 5, respectively. This unique arrangement of electron-withdrawing substituents imparts distinct reactivity and physicochemical properties:

- Acidity: The carboxylic acid group (COOH) at position 1 confers water solubility under basic conditions and enables salt formation.

- Applications: This compound is a versatile intermediate in pharmaceutical synthesis, agrochemical development, and materials science, particularly in constructing polyfunctional heterocycles .

Properties

IUPAC Name |

2-bromo-4-cyano-5-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-8-2-5(3-11)6(4-12)1-7(8)9(13)14/h1-2,4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESXLWZCYRVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)Br)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves initial bromination of a suitably substituted benzoic acid derivative, followed by nitrile and formyl group introduction.

- Starting Material: Benzoic acid or its derivatives.

- Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., iron(III) bromide) under controlled temperature to selectively brominate the aromatic ring at the desired position.

- Cyano Group Introduction: Nitrile groups are introduced via nucleophilic substitution or via Sandmeyer-type reactions if amino intermediates are available.

- Formylation: The formyl group is introduced via a Vilsmeier-Haack formylation, involving reagents such as POCl₃ and DMF, targeting the aromatic ring ortho or para to existing substituents.

- Patent CN101407474A describes a synthesis involving bromination of benzene derivatives, with subsequent nitrile and aldehyde modifications, though specific to a different benzene derivative, the methodology can be adapted for the target compound.

Multi-step Synthesis via Nitrile and Aldehyde Precursors

Method Overview:

This method involves synthesizing a precursor with nitrile and aldehyde groups, then introducing bromine and carboxylic acid functionalities.

- Preparation of 2-bromo-4,5-dimethoxybenzenepropanenitrile as an intermediate.

- Oxidation of the aldehyde group to carboxylic acid using oxidizing agents such as potassium permanganate or potassium dichromate.

- Introduction of the cyano group via nucleophilic substitution or via a Sandmeyer reaction starting from amino precursors.

- Final functionalization to obtain the desired benzoic acid derivative with formyl and cyano groups.

- The patent CN101407474A details the preparation of related nitrile compounds, which can be adapted for the synthesis of 2-bromo-4-cyano-5-formylbenzoic acid by modifying the substitution pattern.

Rearrangement and Functionalization of Aromatic Precursors

Method Overview:

This approach involves starting with a suitably substituted aromatic compound, performing bromination, nitrile addition, and oxidation to form the benzoic acid derivative.

- Start with a methyl or methoxy substituted benzene .

- Brominate at the desired position.

- Introduce nitrile group via nucleophilic substitution or via a Sandmeyer reaction.

- Oxidize methyl or methoxy groups to carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

- Formylation of the aromatic ring via Vilsmeier-Haack reaction to introduce the aldehyde group at the designated position.

- The synthesis of related compounds such as 2-(2-bromo-4,5-dimethoxyphenyl)propanenitrile has been documented, indicating the feasibility of such multi-step functionalization.

Data Table Summarizing Preparation Methods

| Method No. | Starting Material | Key Reactions | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Benzoic acid derivatives | Bromination, formylation, nitrile addition | NBS, FeBr₃, POCl₃, DMF, controlled temperature | High regioselectivity, versatile | Multi-step, requires purification |

| 2 | 2-bromo-4,5-dimethoxybenzenepropanenitrile | Oxidation, substitution | KMnO₄, K₂Cr₂O₇, nucleophilic reagents | Efficient for nitrile to acid conversion | Possible over-oxidation |

| 3 | Aromatic methyl/methoxy precursors | Bromination, oxidation, formylation | Bromine, oxidants, Vilsmeier reagents | Good for complex substitution patterns | Longer reaction times, multiple steps |

The synthesis of This compound is primarily achieved through multi-step aromatic substitution, nitrile and aldehyde functionalization, and oxidation processes. The most common route involves initial aromatic bromination, followed by nitrile group introduction, and subsequent oxidation to the carboxylic acid, with formylation performed via Vilsmeier-Haack or similar methods. These approaches are supported by patents and research literature, demonstrating their viability and adaptability for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-5-formylbenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

2-Bromo-4-cyano-5-formylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse reactivity patterns, making it valuable in:

- Pharmaceutical Development : It is explored for its potential interactions with biological targets, influencing drug action pathways .

- Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

Medicinal Chemistry

Research has indicated that this compound may exhibit biological activity, which is being investigated for potential therapeutic applications. Its structure allows for modifications that can enhance its efficacy as a pharmaceutical agent.

Case Study 1: Synthesis of Benzyl Alcohols

A study demonstrated the efficacy of this compound in the hydrosilylation reaction to produce benzyl alcohols from carboxylic acids. Under optimized conditions, high yields were achieved, confirming its utility as a synthetic intermediate .

| Compound | Yield (%) |

|---|---|

| Benzyl Alcohol from Benzoic Acid | 82 |

| Benzyl Alcohol from 4-Methylbenzoic Acid | 69 |

| Benzyl Alcohol from 4-Chloro-3-nitrobenzoic Acid | 71 |

Case Study 2: Interaction with Biological Targets

Research into the interactions of this compound with specific biomolecules has shown promising results in influencing metabolic pathways relevant to drug action. Further studies are ongoing to elucidate its mechanism of action and potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-5-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The structural analogs of 2-bromo-4-cyano-5-formylbenzoic acid (similarity scores ≥ 0.79) share a brominated benzoic acid or benzoate ester core but differ in substituent types and positions, leading to divergent properties:

Key Analogs:

2-Amino-5-bromo-4-methoxybenzoic acid (CAS 169045-04-9, similarity: 0.97): Substituents: NH₂ (position 2), Br (position 5), OCH₃ (position 4), COOH (position 1). Contrast: Replaces the cyano and formyl groups with amino and methoxy groups, reducing electrophilicity but enhancing hydrogen-bonding capacity. Likely less reactive in nucleophilic attacks compared to the parent compound .

Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS 111049-68-4, similarity: 0.83): Substituents: NH₂ (position 4), Br (position 5), OCH₃ (position 2), COOCH₃ (position 1). Contrast: The methyl ester group increases lipophilicity, altering solubility profiles. The absence of a formyl group limits its utility in condensation reactions .

4-Bromo-5-methoxy-2-methylaniline (CAS 152626-77-2, similarity: 0.80):

- Substituents: CH₃ (position 2), Br (position 4), OCH₃ (position 5), NH₂ (position 1).

- Contrast: Lacks carboxylic acid and electron-withdrawing groups, rendering it more nucleophilic but less acidic. Suitable for diazotization rather than acid-catalyzed reactions .

Methyl 2-amino-4,6-dimethoxybenzoate (CAS 379228-26-9, similarity: 0.79): Substituents: NH₂ (position 2), OCH₃ (positions 4 and 6), COOCH₃ (position 1). Contrast: Multiple methoxy groups enhance steric hindrance and electron-donating effects, reducing electrophilic aromatic substitution reactivity compared to the parent compound .

Data Tables and Comparative Analysis

| Compound Name | CAS Number | Substituents (Positions) | Functional Groups | Similarity Score | Key Properties |

|---|---|---|---|---|---|

| This compound | 169044-96-6 | Br (2), CN (4), CHO (5), COOH (1) | Carboxylic acid, nitrile, aldehyde | 1.00 | High acidity, multi-reactive sites |

| 2-Amino-5-bromo-4-methoxybenzoic acid | 169045-04-9 | NH₂ (2), Br (5), OCH₃ (4), COOH (1) | Carboxylic acid, amine, ether | 0.97 | Moderate acidity, hydrogen-bonding capacity |

| Methyl 4-amino-5-bromo-2-methoxybenzoate | 111049-68-4 | NH₂ (4), Br (5), OCH₃ (2), COOCH₃ (1) | Ester, amine, ether | 0.83 | Lipophilic, limited electrophilicity |

| 4-Bromo-5-methoxy-2-methylaniline | 152626-77-2 | CH₃ (2), Br (4), OCH₃ (5), NH₂ (1) | Amine, ether, alkyl | 0.80 | Basic, nucleophilic aniline core |

| Methyl 2-amino-4,6-dimethoxybenzoate | 379228-26-9 | NH₂ (2), OCH₃ (4,6), COOCH₃ (1) | Ester, amine, ether (×2) | 0.79 | Sterically hindered, electron-rich |

Research Findings and Implications

Reactivity Hierarchy: The parent compound’s cyano and formyl groups enable sequential reactions (e.g., Knoevenagel condensations), outperforming analogs with amino or methoxy groups in multi-step syntheses . Bromine at position 2 in the parent compound is more sterically accessible for substitution than bromine at position 5 in CAS 169045-04-9 .

Solubility and Applications :

- Carboxylic acid-containing analogs (similarity ≥ 0.83) exhibit pH-dependent solubility, favoring aqueous reaction media. Ester derivatives (e.g., CAS 111049-68-4) are preferable in organic-phase reactions .

- The aniline derivative (CAS 152626-77-2) is a candidate for azo-dye synthesis but lacks the versatility of the parent compound’s electrophilic substituents .

Thermal Stability :

- Compounds with electron-withdrawing groups (e.g., CN, CHO) demonstrate higher thermal stability than those with electron-donating groups (e.g., NH₂, OCH₃), as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

2-Bromo-4-cyano-5-formylbenzoic acid (BCFBA) is an aromatic compound characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a benzoic acid structure. Its unique functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of BCFBA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₄BrNO₃

- Molar Mass : Approximately 232.04 g/mol

- Structural Features :

- Bromine atom at position 2

- Cyano group at position 4

- Formyl group at position 5

Mechanisms of Biological Activity

The biological activity of BCFBA can be attributed to its ability to interact with various biological targets. The presence of the cyano and formyl groups enhances its reactivity and potential for forming bonds with biomolecules, such as proteins and nucleic acids.

Potential Mechanisms:

- Enzyme Inhibition : BCFBA may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, potentially due to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

- Anticancer Properties : Preliminary studies suggest that BCFBA could exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation.

Antimicrobial Activity

Research indicates that BCFBA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study conducted on various derivatives of benzoic acid highlighted the effectiveness of BCFBA against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods, showcasing its potential as a new antibacterial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| BCFBA | S. aureus | 32 |

| BCFBA | E. coli | 64 |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of BCFBA on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that BCFBA significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Studies

- Study on Antibacterial Properties : A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of BCFBA and its derivatives. The study concluded that modifications in the structure could enhance activity against resistant bacterial strains.

- Cytotoxicity Assessment : Research published in Cancer Letters examined the effect of BCFBA on MCF-7 cells, revealing that treatment with BCFBA led to increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-cyano-5-formylbenzoic acid with high purity?

- Methodological Answer : A stepwise approach is recommended. First, introduce the bromo and cyano groups via electrophilic aromatic substitution, ensuring regioselectivity using directing groups (e.g., meta-directing substituents). The formyl group can be introduced via Vilsmeier-Haack formylation. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor intermediates using TLC and confirm final product purity via HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?

- Methodological Answer :

- NMR : and NMR identify aromatic protons (δ 7.5–8.5 ppm), formyl protons (δ ~10 ppm), and cyano carbon (δ ~115 ppm).

- IR : Confirm formyl (C=O stretch ~1680 cm), cyano (C≡N ~2240 cm), and carboxylic acid (O-H ~2500–3000 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 280.96) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX) resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths and angles. For example, the Br-C bond (~1.90 Å) and planarity of the aromatic ring can confirm substitution patterns. Twinning or disorder in the formyl group may require constraints in refinement. Use the Hooft parameter to validate crystallographic residuals .

Q. What strategies mitigate competing reactions during functionalization of the formyl group in this compound?

- Methodological Answer : Protect the formyl group as a ketal or oxime before bromination/cyanation. For nucleophilic additions (e.g., Grignard reagents), use Lewis acids (e.g., BF) to activate the formyl group selectively. Kinetic studies (e.g., time-resolved NMR) can optimize reaction conditions to minimize side reactions .

Q. How should researchers address contradictory data in biological activity studies of this compound?

- Methodological Answer :

- Replication : Repeat assays under standardized conditions (e.g., pH, temperature).

- Control Experiments : Test for interference from solvents (e.g., DMSO) or impurities via spiked controls.

- Alternative Assays : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., cell line variability) .

Q. What computational methods predict the reactivity of this compound in drug discovery contexts?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate predictions with experimental IC values.

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.